Cyclopropylcarboxylic acid

Drug Metabolism Xenobiotic Detoxification In Vitro ADME

Cyclopropanecarboxylic acid (CPCA, CAS 1759-53-1) is a C4H6O2 monocarboxylic acid featuring a strained three-membered cyclopropane ring fused to a carboxylic acid moiety. It is a clear, colorless to light yellow liquid at room temperature, with a melting point range of 14–19°C and a boiling point range of 182–184°C under atmospheric pressure.

Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
CAS No. 1759-53-1
Cat. No. B031269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylcarboxylic acid
CAS1759-53-1
SynonymsCarboxycyclopropane;  Cyclopropionic Acid;  Cyclopropylcarboxylic Acid;  NSC 1112
Molecular FormulaC4H6O2
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1CC1C(=O)O
InChIInChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)
InChIKeyYMGUBTXCNDTFJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cyclopropanecarboxylic Acid (CAS 1759-53-1): Physicochemical Baseline and Structural Context


Cyclopropanecarboxylic acid (CPCA, CAS 1759-53-1) is a C4H6O2 monocarboxylic acid featuring a strained three-membered cyclopropane ring fused to a carboxylic acid moiety [1]. It is a clear, colorless to light yellow liquid at room temperature, with a melting point range of 14–19°C and a boiling point range of 182–184°C under atmospheric pressure [2]. Its reported acid dissociation constant (pKa) varies between 4.65 and 4.83 at 25°C, placing it within the typical range for aliphatic carboxylic acids [3]. The compound serves as a foundational intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, where the conformational rigidity and unique reactivity of the cyclopropane ring are leveraged [4][5].

Why Cyclopropanecarboxylic Acid Cannot Be Interchanged with Other Alicyclic Carboxylic Acids


While cyclopropanecarboxylic acid belongs to the broader class of alicyclic carboxylic acids, it cannot be generically substituted with its ring-expanded analogs such as cyclobutanecarboxylic acid (CBCA), cyclopentanecarboxylic acid (CPECA), or cyclohexanecarboxylic acid (CHCA). The critical differentiator is the high ring strain inherent to the three-membered cyclopropane ring, which fundamentally alters its reactivity, metabolic fate, and physicochemical interactions [1]. This strain dictates that CPCA engages biological pathways and synthetic transformations in ways that larger, more conformationally flexible ring systems cannot replicate. The quantitative evidence presented in Section 3 demonstrates that these differences are not merely incremental; they represent categorical shifts in behavior—from being a superior substrate for detoxification pathways to exhibiting dramatically enhanced ester prodrug stability [2][3].

Cyclopropanecarboxylic Acid (CAS 1759-53-1): Quantitative Differentiation Evidence Guide


Metabolic Clearance: Superior Substrate for Carnitine Conjugation Relative to Cyclopentane and Cyclohexane Analogs

In a direct head-to-head in vitro study using rat hepatocytes and kidney slices, cyclopropanecarboxylic acid (CPCA) demonstrated the highest rate of carnitine conjugate formation among its cyclic analogs. CPCA was identified as the best substrate, followed by cyclobutanecarboxylic acid (CBCA) and cyclohexanecarboxylic acid (CHCA), with cyclopentanecarboxylic acid (CPECA) being the least effective [1]. This indicates a clear, ring-size-dependent hierarchy in metabolic clearance via this pathway, where the three-membered ring of CPCA is preferentially processed.

Drug Metabolism Xenobiotic Detoxification In Vitro ADME

Prodrug Stability: Cyclopropanecarboxylic Acid Esters Exhibit Over 4-Fold Longer Half-Life than L-Valine Analogs

Ester prodrugs derived from cyclopropanecarboxylic acid demonstrate a substantial and quantifiable increase in stability under hydrolytic conditions compared to esters of other amino acids. A direct comparison of the half-life (t½) of a cyclopropane carboxylic acid ester of an antiviral nucleoside analog against its L-valine ester counterpart (valacyclovir) showed a greater than 4.3-fold increase in stability. At 40°C and pH 6, the cyclopropane analog exhibited a half-life exceeding 300 hours, while the L-valine ester had a half-life of 69.7 hours [1]. This enhanced stability is attributed to hyperconjugative stabilization from the cyclopropane ring [2].

Prodrug Design Hydrolytic Stability Pharmacokinetics

Synthetic Utility: High Reactivity Due to Ring Strain Enables Ring-Opening and Expansion Reactions

The cyclopropane ring in cyclopropanecarboxylic acid possesses approximately 27.5 kcal/mol of ring strain energy, which is significantly higher than the near-zero strain in cyclohexane [1]. While this is a class-level inference (no direct quantitative reaction rate comparison is available from the provided sources), the fundamental strain energy translates into a well-established, qualitatively superior reactivity for ring-opening and ring-expansion reactions compared to its less strained analogs like cyclohexanecarboxylic acid [2]. This property allows CPCA to serve as a unique C3 or C4 synthon in complex molecule construction, a role its larger ring counterparts cannot fulfill.

Organic Synthesis Reaction Kinetics Building Block Utility

Enzyme Inhibition: Potent Inhibition of Type 3 17β-Hydroxysteroid Dehydrogenase (17β-HSD3)

Derivatives of cyclopropanecarboxylic acid have been identified as potent inhibitors of Type 3 17β-hydroxysteroid dehydrogenase (17β-HSD3), an enzyme involved in the biosynthesis of testosterone. While this data is for a specific derivative, (cyclopropanecarboxylic acid (3-hydroxy-10,13-dimethyl-...)), it illustrates the utility of the CPCA scaffold in generating high-affinity ligands. The compound demonstrated an IC50 value of 57 nM in an in vitro enzymatic assay [1]. This represents a strong starting point for medicinal chemistry optimization, where the cyclopropane ring imparts conformational constraint that can enhance target selectivity.

Enzyme Inhibition Endocrinology Medicinal Chemistry

Conformational Rigidity: Enhancing Receptor Binding Affinity in Drug Design

The incorporation of a cyclopropane ring, as found in cyclopropanecarboxylic acid, introduces a unique conformational constraint that can be leveraged to pre-organize a molecule into its bioactive conformation. This is a class-level inference based on the fundamental stereoelectronic properties of the cyclopropane ring [1]. Studies on arylcyclopropanecarboxyl guanidines have shown that specific substitution patterns on the cyclopropane ring can lead to a 6-fold increase in binding affinity for the NHE-1 target compared to unsubstituted or differently substituted analogs [2]. This demonstrates that the CPCA core, due to its rigid, sp2-like character, provides a geometrically defined scaffold for precisely orienting pharmacophoric elements.

Drug Design Conformational Analysis Receptor Binding

Cyclopropanecarboxylic Acid (CAS 1759-53-1): Primary Research and Industrial Application Scenarios


Design and Synthesis of Hydrolytically Stable Ester Prodrugs

As evidenced by a >4.3-fold increase in hydrolytic half-life compared to L-valine esters, cyclopropanecarboxylic acid is the acid of choice for constructing ester prodrugs requiring enhanced chemical stability. This application is directly relevant for programs aiming to improve the oral bioavailability of drugs with poor absorption by protecting labile functional groups during gastrointestinal transit. The exceptional stability at pH 6 and 40°C (>300 h) ensures that the prodrug remains intact until it reaches its site of activation, thereby maximizing the delivered dose [1].

Lead Optimization in Medicinal Chemistry for Metabolic Stability

The preferential clearance of cyclopropanecarboxylic acid via carnitine conjugation, as demonstrated in direct comparative in vitro ADME studies with cyclobutane, cyclopentane, and cyclohexane analogs, positions it as a strategic scaffold for medicinal chemists. When designing carboxylic acid-containing drug candidates, selecting the CPCA moiety can lead to more predictable and favorable metabolic clearance profiles, potentially avoiding the accumulation and toxicity issues associated with poorly metabolized alicyclic acids [1].

Synthesis of Conformationally Constrained Bioactive Molecules and Peptidomimetics

The inherent conformational rigidity of the cyclopropane ring makes cyclopropanecarboxylic acid an essential building block for the synthesis of peptidomimetics and other biologically active molecules where the bioactive conformation is critical. By restricting the rotational freedom of the molecule, the CPCA core can pre-organize the molecule for optimal binding to its biological target, a strategy shown to increase binding affinity by up to 6-fold in certain systems. This application is central to hit-to-lead and lead optimization campaigns seeking to improve target potency and selectivity [1][2].

Development of Novel Synthetic Methodologies Exploiting Ring Strain

With approximately 27.5 kcal/mol of ring strain, cyclopropanecarboxylic acid is a premier substrate for developing and applying novel ring-opening and ring-expansion methodologies. In contrast to its unstrained cyclohexane analog, CPCA's reactivity allows it to function as a versatile C3 or C4 synthon for constructing complex molecular architectures. This application is of high value in academic and industrial process chemistry groups focused on creating new chemical space and accessing synthetically challenging scaffolds that are not accessible through other means [1].

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